

An In-Depth Technical Guide to 2,4-Dimethylpyridin-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethylpyridin-3-amine

Cat. No.: B086116

[Get Quote](#)

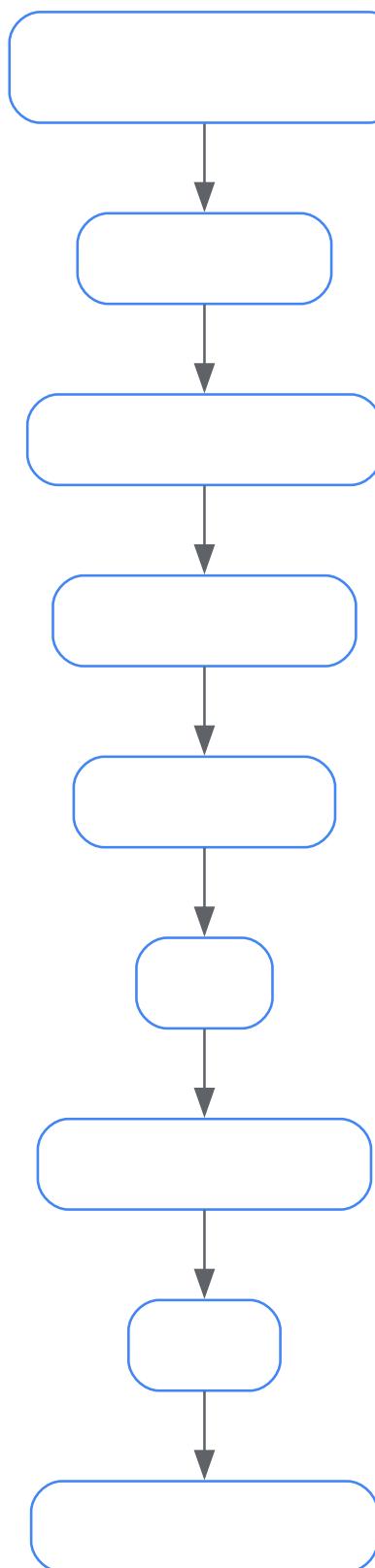
For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylpyridin-3-amine, also known as 3-amino-2,4-lutidine, is a substituted aminopyridine with the chemical formula $C_7H_{10}N_2$. While the broader class of aminopyridines has been extensively studied for various biological activities, specific and detailed research on this particular isomer is limited in publicly accessible scientific literature. This guide synthesizes the available information on **2,4-Dimethylpyridin-3-amine**, focusing on its chemical properties. Due to the scarcity of published data, this document also draws upon general knowledge of related aminopyridine chemistry to provide a foundational understanding for researchers interested in this compound.

Chemical and Physical Properties

2,4-Dimethylpyridin-3-amine is a solid, typically found as a crystalline powder.^[1] Its fundamental properties are summarized in the table below. The presence of the amine group on the pyridine ring imparts basic properties to the molecule.


Property	Value	Reference
CAS Number	1073-21-8	[2] [3]
Molecular Formula	C ₇ H ₁₀ N ₂	[2]
Molecular Weight	122.17 g/mol	[2]
Melting Point	53 °C	[1]
Boiling Point	246-256 °C	[1]
Density	1.039±0.06 g/cm ³ (Predicted)	[1]
Storage Temperature	2-8°C	[1]

Synthesis

Detailed, peer-reviewed experimental protocols for the specific synthesis of **2,4-Dimethylpyridin-3-amine** are not readily available in the surveyed literature. However, general synthetic strategies for aminopyridines can be inferred. The synthesis of substituted pyridines often involves multi-step processes. For instance, the synthesis of a related compound, 2-isopropyl-4-methylpyridin-3-amine, was achieved through an organocatalyzed, formal (3+3) cycloaddition reaction.[\[4\]](#) This suggests that a similar cycloaddition strategy could potentially be adapted for the synthesis of **2,4-Dimethylpyridin-3-amine**.

A logical synthetic approach could involve the construction of the substituted pyridine ring followed by the introduction of the amino group, or the use of a precursor already containing a nitrogen functionality that can be converted to an amine.

Hypothetical Synthesis Workflow:

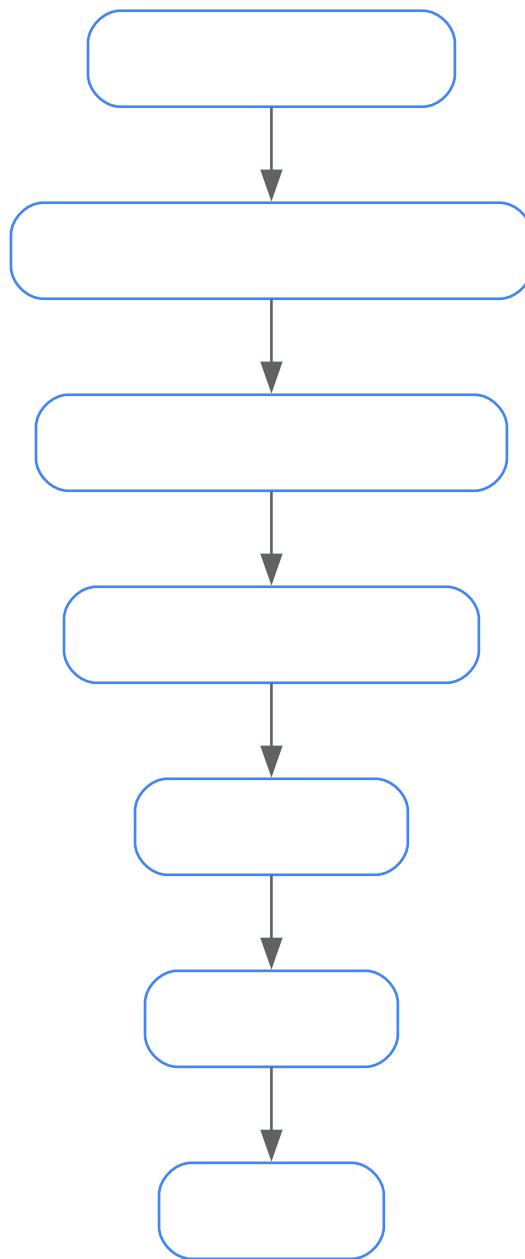
[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis of **2,4-Dimethylpyridin-3-amine**.

Chemical Reactivity and Characterization

The reactivity of **2,4-Dimethylpyridin-3-amine** is dictated by the pyridine ring and the amino substituent. The pyridine nitrogen is basic and can be protonated or alkylated. The amino group is nucleophilic and can undergo reactions typical of primary amines, such as acylation, alkylation, and diazotization. The electron-donating nature of the amino and methyl groups activates the pyridine ring towards electrophilic substitution, although the position of substitution will be directed by the combined influence of all substituents.

Characterization of **2,4-Dimethylpyridin-3-amine** would typically involve standard analytical techniques:


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would confirm the positions of the methyl and amino groups on the pyridine ring.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the amine and C=N/C=C stretches of the pyridine ring.

Biological Activity

There is a significant lack of specific data on the biological activity of **2,4-Dimethylpyridin-3-amine** in the public domain. The broader class of aminopyridines is known to exhibit a wide range of pharmacological effects, often by acting on ion channels. For example, some aminopyridines are known to be potassium channel blockers.

Given the structural similarity to other biologically active aminopyridines, it is plausible that **2,4-Dimethylpyridin-3-amine** could exhibit activity in the central nervous system or other tissues. However, without experimental data, any potential biological role remains speculative. A general workflow for screening the biological activity of a novel aminopyridine is presented below.

Biological Screening Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for biological screening.

Conclusion and Future Directions

2,4-Dimethylpyridin-3-amine represents an under-investigated molecule within the broader, pharmacologically significant class of aminopyridines. While its basic chemical properties are known, a significant gap exists in the scientific literature regarding its synthesis, reactivity, and biological activity. Future research efforts should focus on developing and publishing a robust

synthetic route to this compound. Subsequently, a thorough investigation of its pharmacological properties through systematic in vitro and in vivo screening is warranted to determine its potential as a lead compound for drug discovery. The establishment of its structure-activity relationships through the synthesis and evaluation of related analogs would also be a valuable contribution to the field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-2,4-dimethylpyridine CAS#: 1073-21-8 [m.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemwhat.com [chemwhat.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,4-Dimethylpyridin-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086116#literature-review-on-2-4-dimethylpyridin-3-amine\]](https://www.benchchem.com/product/b086116#literature-review-on-2-4-dimethylpyridin-3-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com